molecular formula C25H32FN5O2 B2450610 N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922068-45-9

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2450610
CAS RN: 922068-45-9
M. Wt: 453.562
InChI Key: YYLAFLRRIRIPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32FN5O2 and its molecular weight is 453.562. The purity is usually 95%.
BenchChem offers high-quality N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology and Receptor Antagonism

Compounds similar to the specified chemical have been explored for their neuropharmacological properties, particularly as receptor antagonists. For example, certain fluoro-phenyl and piperazine derivatives have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists, demonstrating efficacy in preclinical models relevant to conditions like depression and emesis (Harrison et al., 2001). Similarly, derivatives incorporating morpholine and fluoro-phenyl moieties have shown promise as 5-hydroxytryptamine (5-HT)2A receptor inverse agonists, indicating potential antipsychotic effects (Vanover et al., 2006).

Anticancer Research

The synthesis and biological evaluation of quinazolinone-based derivatives, which share structural motifs with the compound , have revealed potent cytotoxic activity against various cancer cell lines. These compounds exhibited significant inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, suggesting their potential as anti-cancer agents (Riadi et al., 2021).

Antibacterial Applications

Research into fluoroquinolones, which contain fluoro-phenyl groups, has led to the discovery of compounds with potent antibacterial activities. For instance, novel N-1 substituents of naphthyridones and quinolones have been designed, yielding compounds significantly more potent than existing treatments against resistant bacterial strains (Kuramoto et al., 2003).

Molecular Synthesis and Material Science

Compounds with morpholine and fluoro-phenyl segments have been utilized in the synthesis of novel ionic liquids and materials. These substances are noteworthy for their low melting points, thermal stability, and potential applications in various industrial processes (Kim et al., 2004).

properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN5O2/c1-17-4-6-20(15-21(17)26)28-25(33)24(32)27-16-23(31-12-10-29(2)11-13-31)18-5-7-22-19(14-18)8-9-30(22)3/h4-7,14-15,23H,8-13,16H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLAFLRRIRIPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-fluoro-4-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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